Cis-(3S,4R) vs. (3R,4S) Enantiomer: Differential Antibacterial Activity in Quinolone Conjugates
When incorporated as the C-7 substituent of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, the (3'S,4'R)-configured 3-amino-4-methoxypyrrolidine exhibited substantially higher in vitro antibacterial activity than the (3'R,4'S) enantiomer across multiple bacterial strains [1]. This finding was part of a systematic study of all four stereoisomers and their N-methylated variants (compounds 3a–3l). The (3'S,4'R) configuration was specifically identified as the optimal stereochemistry, leading to the selection of compound 3k for advanced evaluation [1].
| Evidence Dimension | In vitro antibacterial activity of quinolone derivatives bearing stereoisomeric 3-amino-4-methoxypyrrolidine C-7 substituents |
|---|---|
| Target Compound Data | (3'S,4'R) configuration: substantially higher antibacterial activity (designated optimal) [1] |
| Comparator Or Baseline | (3'R,4'S) enantiomer: substantially lower activity [1] |
| Quantified Difference | Substantially higher (exact MIC fold-difference not digitized in accessible abstract; paper reports qualitative ranking with (3'S,4'R) > (3'R,4'S)) [1] |
| Conditions | Quinolone derivatives 3a–3l tested against Gram-positive and Gram-negative bacteria; in vitro MIC assays and in vivo murine infection models [1] |
Why This Matters
This evidence directly links the (3S,4R) absolute configuration to superior target potency in a well-validated antibacterial series, establishing that procurement of the correct enantiomer is essential for reproducing published lead compound activity.
- [1] Okada, T.; Sato, H.; Tsuji, T.; Tsushima, T.; Nakai, H.; Yoshida, T.; Matsuura, S. Synthesis and structure-activity relationships of 7-(3'-amino-4'-methoxypyrrolidin-1'-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Chem. Pharm. Bull. 1993, 41, 132-138. View Source
